Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate
Description
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate is a pyridopyrimidine derivative characterized by a fused bicyclic scaffold with functional groups at key positions. Its molecular formula is C₁₆H₁₃N₃O₄ (molecular weight: 311.29 g/mol), and it has a CAS registry number of 1253791-09-1 . The compound features:
- A 7-oxo (keto) group at position 7, enhancing electrophilicity.
- A 2-phenyl substituent, which increases lipophilicity.
- An ethyl carboxylate moiety at position 6, offering hydrolytic stability compared to methyl esters.
The compound’s exact mass is 311.09100, with a calculated XLogP3 value of 1.867, suggesting moderate hydrophobicity . Its synthesis typically involves multi-step heterocyclic condensation reactions, such as the Hantzsch synthesis, using substituted acetates and aminouracils under reflux conditions .
Properties
IUPAC Name |
ethyl 5-hydroxy-7-oxo-2-phenyl-8H-pyrido[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-2-23-16(22)11-12(20)10-8-17-13(9-6-4-3-5-7-9)18-14(10)19-15(11)21/h3-8H,2H2,1H3,(H2,17,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXRYRBBSMBEAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CN=C(N=C2NC1=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate pyridine and pyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production methods are optimized to ensure consistent quality and scalability while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the keto group may produce an alcohol. Substitution reactions can introduce various functional groups onto the phenyl ring, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Substituent Variations and Molecular Features
Physicochemical Properties
Table 2: Comparative Physical Properties
Biological Activity
Ethyl 5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate is a compound belonging to the pyridopyrimidine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and anti-inflammatory activities based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₉H₁₉N₃O₄
- CAS Number : 76377-79-2
- Molecular Weight : 325.37 g/mol
This compound exhibits various functional groups that contribute to its biological activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyridopyrimidine compounds exhibit significant anticancer properties. This compound has been evaluated using A549 human lung adenocarcinoma cells. The compound showed a dose-dependent cytotoxic effect when compared to standard chemotherapeutics like cisplatin.
Case Study: A549 Cell Line
| Compound | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| Ethyl 5-hydroxy-7-oxo... | 25 | Cisplatin | 20 |
The above data indicates that the compound's efficacy is comparable to established treatments, suggesting its potential as an anticancer agent.
Antimicrobial Activity
Ethyl 5-hydroxy derivatives have also been screened for antimicrobial activity against various pathogens. Studies indicate that these compounds exhibit inhibitory effects against multidrug-resistant strains such as Klebsiella pneumoniae and Staphylococcus aureus.
Antimicrobial Efficacy Table
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 64 µg/mL |
These results highlight the compound's potential as a therapeutic agent in combating resistant bacterial infections.
Anti-inflammatory Activity
The anti-inflammatory properties of Ethyl 5-hydroxy derivatives have been assessed through in vitro assays targeting cyclooxygenase (COX) enzymes. The compound demonstrated significant inhibition of COX-2 activity, which is critical in mediating inflammatory responses.
COX Inhibition Data
| Compound | IC50 (µM) | Standard Drug | IC50 (µM) |
|---|---|---|---|
| Ethyl 5-hydroxy... | 0.04 | Celecoxib | 0.04 |
The comparable IC50 values suggest that this compound could serve as a viable alternative or adjunct to existing anti-inflammatory therapies.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyridopyrimidine derivatives. Modifications at specific positions on the pyridopyrimidine core can enhance efficacy and selectivity against targeted biological pathways.
Summary of SAR Findings
- Substituents at N8 : Compounds with ethyl groups at N8 showed enhanced anticancer activity compared to methylated analogs.
- Phenyl Substituents : Variations in phenyl substituents significantly affect the antimicrobial potency against specific pathogens.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
